molecular formula C14H20N2O3 B2990975 N1-(3-methoxyphenyl)-N2-pentyloxalamide CAS No. 898358-00-4

N1-(3-methoxyphenyl)-N2-pentyloxalamide

Cat. No.: B2990975
CAS No.: 898358-00-4
M. Wt: 264.325
InChI Key: IMVUKDLQPIAIIC-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-pentyloxalamide: is an organic compound characterized by the presence of an oxalamide group linked to a 3-methoxyphenyl and a pentyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes . For instance, compounds with a methoxyphenyl group have been found to interact with enzymes like NADPH oxidase

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins or enzymes, thereby altering cellular processes .

Biochemical Pathways

For instance, some compounds with a methoxyphenyl group have been found to inhibit the activity of NADPH oxidase, thereby affecting the production of reactive oxygen species

Pharmacokinetics

For instance, some compounds with a methoxyphenyl group have been found to be rapidly metabolized and excreted . The bioavailability of these compounds can be influenced by factors such as their chemical structure, formulation, and route of administration .

Result of Action

Based on the properties of similar compounds, it can be hypothesized that it may exert its effects by modulating the activity of its target proteins or enzymes, thereby altering cellular processes .

Action Environment

The action, efficacy, and stability of N1-(3-methoxyphenyl)-N2-pentyloxalamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-methoxyphenyl)-N2-pentyloxalamide typically involves the reaction of oxalyl chloride with 3-methoxyaniline and pentylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for 24 hours, and the progress is monitored using thin-layer chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N1-(3-methoxyphenyl)-N2-pentyloxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of N1-(3-hydroxyphenyl)-N2-pentyloxalamide.

    Reduction: Formation of N1-(3-methoxyphenyl)-N2-pentylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-pentyloxalamide has several applications in scientific research:

Comparison with Similar Compounds

  • N1-(3-methoxyphenyl)-N2-ethyl oxalamide
  • N1-(3-methoxyphenyl)-N2-butyl oxalamide
  • N1-(3-methoxyphenyl)-N2-hexyl oxalamide

Uniqueness: N1-(3-methoxyphenyl)-N2-pentyloxalamide is unique due to its specific combination of the 3-methoxyphenyl and pentyl groups, which confer distinct physical and chemical properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-pentyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-5-9-15-13(17)14(18)16-11-7-6-8-12(10-11)19-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVUKDLQPIAIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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